N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N1-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Introduction of the Acetylamino Group: The acetylamino group is introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride under mild conditions.
Formation of the Tetrazole Ring: The tetrazole ring is formed by reacting an appropriate nitrile derivative with sodium azide in the presence of a catalyst, such as copper sulfate.
Coupling of the Thiadiazole and Tetrazole Rings: The final step involves coupling the thiadiazole and tetrazole intermediates through a thioether linkage, typically using a thiolating agent such as thiourea or a similar reagent.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The compound can undergo hydrolysis reactions, breaking down the amide bond to form the corresponding carboxylic acid and amine. Acidic or basic conditions can facilitate this reaction.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes, enzyme inhibition, and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N1-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
N~1~-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:
N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1H-benzimidazol-2-ylthio)acetamide: This compound has a benzimidazole ring instead of a tetrazole ring, which may result in different biological activities and chemical properties.
N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1H-benzotriazol-1-ylthio)acetamide: This compound contains a benzotriazole ring, which may confer different reactivity and biological effects.
N-(5-{[2-(acetylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylthio)acetamide: This compound features an indole ring, which may influence its interaction with biological targets and its overall pharmacological profile.
The uniqueness of N1-(5-{[2-(ACETYLAMINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE lies in its specific combination of thiadiazole and tetrazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2-acetamido-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8O3S3/c1-9(24)16-11(25)8-28-15-20-18-13(29-15)17-12(26)7-27-14-19-21-22-23(14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,24,25)(H,17,18,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTDDBXIBMOBET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)CSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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